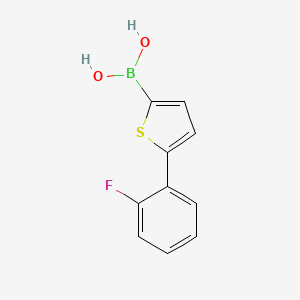
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BFO2S. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both a fluorophenyl and a thiophene ring in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a fluorophenyl halide reacts with a thiophene boronic acid derivative.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronic ester to the boronic acid using hydrolysis under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Boranes and Boronic Esters: Formed via reduction and oxidation reactions.
科学研究应用
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-(2-Fluorophenyl)thiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, making it useful in sensing applications and enzyme inhibition . The thiophene ring enhances its electronic properties, making it suitable for use in optoelectronic devices .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the thiophene ring and fluorine substitution, making it less versatile in electronic applications.
Thiophen-2-ylboronic Acid: Similar structure but without the fluorophenyl group, resulting in different reactivity and applications.
2-Fluorophenylboronic Acid: Lacks the thiophene ring, limiting its use in certain cross-coupling reactions.
Uniqueness
(5-(2-Fluorophenyl)thiophen-2-yl)boronic acid is unique due to the combination of the fluorophenyl and thiophene rings, which enhances its reactivity and versatility in various applications. The presence of the boronic acid group further expands its utility in cross-coupling reactions and sensing applications .
属性
分子式 |
C10H8BFO2S |
|---|---|
分子量 |
222.05 g/mol |
IUPAC 名称 |
[5-(2-fluorophenyl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H |
InChI 键 |
FAFWGYXRTMANPM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
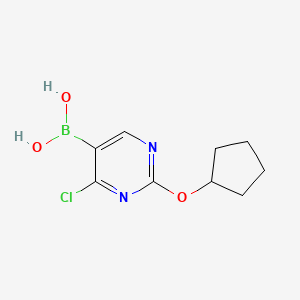
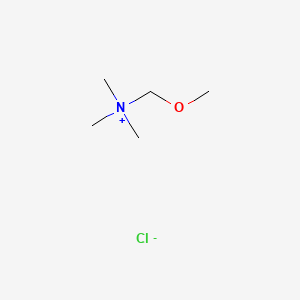
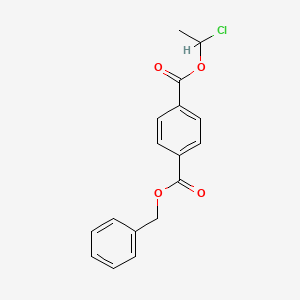
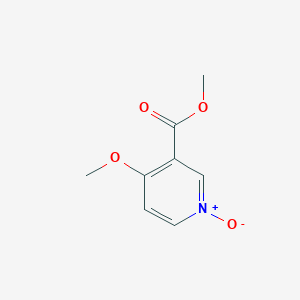
![1-(4-Chlorophenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082114.png)
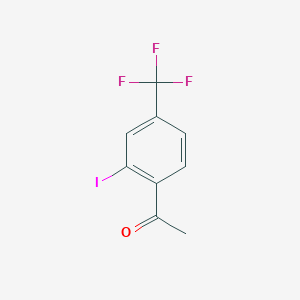

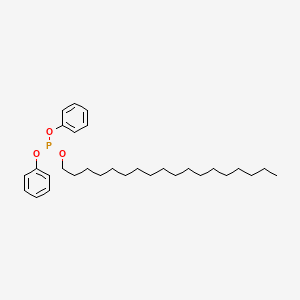

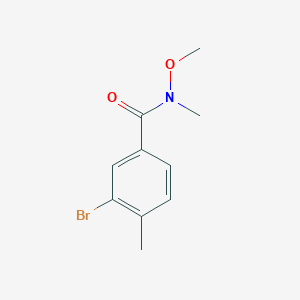
![Benzonitrile, 2-chloro-6-[(4-methoxyphenyl)thio]-](/img/structure/B14082153.png)
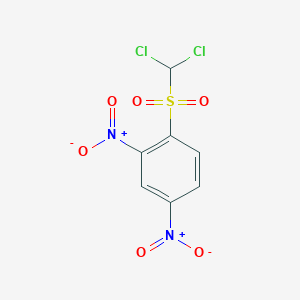
![N-[(1R)-1-(4-bromophenyl)ethyl]cyclobutanecarboxamide](/img/structure/B14082174.png)
